![molecular formula C21H20N2O2 B2674759 1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol CAS No. 876882-88-1](/img/structure/B2674759.png)

1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

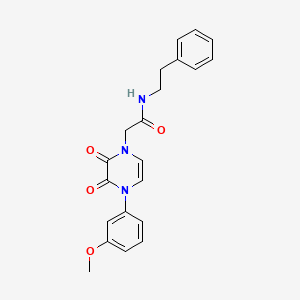

The compound “1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol” is a complex organic molecule that is composed of a benzimidazole moiety and a naphthalene moiety . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied extensively. For example, X-ray crystal structure analysis of selected benzimidazole derivatives revealed that the benzimidazole core is planar . The structure of the naphthalene moiety has also been studied, and it has been found to be planar as well .Chemical Reactions Analysis

The chemical reactions involving benzimidazole and naphthalene moieties are diverse. For example, benzimidazole derivatives have been found to exhibit various activities as pharmaceuticals, possessing antiulcer, anthelmintic, antiviral, antifungal, and antihistamine properties . Naphthalene derivatives have also been used in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole and naphthalene derivatives depend on the specific derivative. For example, 1-(2-Naphthyl)ethanol has a molecular formula of C12H12O and an average mass of 172.223 Da .科学的研究の応用

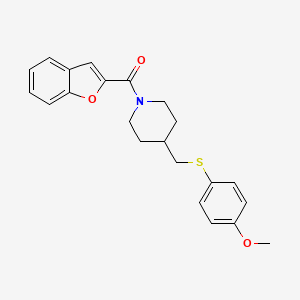

Metal-Catalyzed Synthesis

The compound has been synthesized using a copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). This method allows for the efficient formation of the target compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, with excellent yield and high regioselectivity . Researchers can explore its potential as a building block in metal-catalyzed reactions.

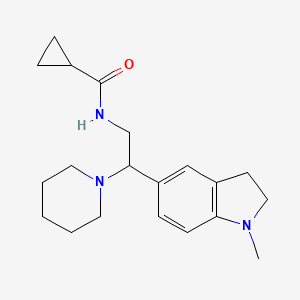

TRPM4 Inhibition for Prostate Cancer Treatment

Designing novel inhibitors for transient receptor potential melastatin 4 (TRPM4) is crucial for cancer therapy. Derivatives of 2-(naphthalen-1-yloxy)-N-phenylacetamide have been synthesized as TRPM4 inhibitors. These compounds aim to enhance cellular potency and may hold promise for prostate cancer treatment .

Intermediate for Isoindolinone Synthesis

The compound 2-[®-1-(naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one serves as an intermediate for synthesizing isoindolinone compounds. These isoindolinones find applications in medicine, organic synthesis, and fine chemicals .

Schiff Base Condensation Reactions

The educt 1,1’-((1E,1’E)-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) (H2L) is synthesized via Schiff base condensation. This compound can be explored further for its potential in various fields, including organic synthesis and fine chemicals .

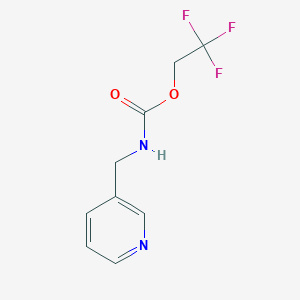

Peptide Enzyme Inhibitors

Aminophosphonates and their derivatives, including the compound , exhibit properties similar to peptide enzyme inhibitors. These molecules can mimic transition states of amines and esters in biological processes. Researchers may investigate their applications in drug design and enzyme inhibition .

Chelating Attributes and Pharmacological Targets

Due to their hydrogen acceptor and donor functions, aminophosphonates can chelate with pharmacological targets. Their physicochemical properties make them versatile in various areas, from medicine to agrochemistry .

作用機序

特性

IUPAC Name |

1-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15(24)21-22-18-10-4-5-11-19(18)23(21)13-14-25-20-12-6-8-16-7-2-3-9-17(16)20/h2-12,15,24H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOZEJAHRZNERA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2674677.png)

![N,N-Dimethyl-1-[3-(prop-2-enoylamino)propyl]pyrrolidine-2-carboxamide](/img/structure/B2674678.png)

![N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B2674684.png)

![Ethyl 3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2674687.png)

![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B2674692.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2674695.png)

![N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2674698.png)

![N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2674699.png)